Metrafenone

Catalog No.
S535303
CAS No.
220899-03-6
M.F
C19H21BrO5
M. Wt
409.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metrafenone

CAS Number

220899-03-6

Product Name

Metrafenone

IUPAC Name

(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone

Molecular Formula

C19H21BrO5

Molecular Weight

409.3 g/mol

InChI

InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3

InChI Key

AMSPWOYQQAWRRM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Metrafenone; BAS 560 02F; Flexity; Vivando

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC

Description

The exact mass of the compound Metrafenone is 408.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. It belongs to the ontological category of benzophenones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action:

  • Metrafenone disrupts fungal growth by inhibiting an enzyme called sterol demethylase (SDHI). This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of SDHI weakens the fungal cell wall, making it susceptible to external stress and ultimately leading to fungal death [].

Target Fungal Pathogens:

  • Research studies demonstrate the effectiveness of metrafenone against a wide range of fungal pathogens affecting various crops. Some prominent examples include:
    • Ascomycetes: Fungal pathogens belonging to the Ascomycetes phylum, such as Blumeria graminis (causing powdery mildew in cereals) and Venturia inaequalis (causing apple scab) are effectively controlled by metrafenone [].
    • Basidiomycetes: Fiachra bluntii, a Basidiomycete fungus responsible for Rhizoctonia solani disease in potatoes and other crops, is susceptible to metrafenone treatment [].

Research Applications:

  • Metrafenone is a valuable tool in plant disease resistance research. Scientists utilize it to:
    • Evaluate the efficacy of metrafenone against emerging fungal strains or newly identified diseases [].
    • Investigate the development of fungicide resistance in fungal populations to optimize management strategies [].
    • Study the interaction between metrafenone and other fungicides to develop synergistic control methods [].

Future Directions:

  • Ongoing research focuses on optimizing the application methods and formulations of metrafenone to improve its fungicidal activity and environmental safety. Additionally, scientists are exploring the potential for combining metrafenone with other control methods for integrated disease management in agricultural settings.

Metrafenone is a benzophenone fungicide primarily used to control powdery mildew and eyespot diseases in various crops. Its chemical structure is characterized by the presence of a bromine atom and multiple methoxy groups, which contribute to its biological activity. The International Union of Pure and Applied Chemistry name for Metrafenone is 3'-Bromo-2,3,4,6'-tetramethoxy-2',6-dimethylbenzophenone, with a molecular formula of C19H21BrO5 and a molecular weight of approximately 409.280 g/mol .

The exact mechanism of action of metrafenone is still under investigation. However, research suggests it disrupts fungal growth by targeting the actin cytoskeleton, a network of protein filaments essential for maintaining cell shape and polarity []. Metrafenone appears to interfere with the organization of the actin cytoskeleton, leading to abnormal hyphal growth, disruption of cell wall integrity, and ultimately, fungal death [].

, particularly in the presence of light and water. Notably, it exhibits photodegradation, where exposure to sunlight can lead to the cleavage of carbon-bromine bonds. This process results in various degradation products that may affect its efficacy and environmental persistence . The compound is also known for its stability under certain conditions, making it a reliable choice for agricultural applications.

The primary mode of action of Metrafenone involves the inhibition of mycelial growth and the prevention of haustoria formation in fungal pathogens. It acts as both a protectant and a curative agent, effectively controlling diseases caused by fungi such as Erysiphe necator (powdery mildew) . Research has demonstrated that Metrafenone is well absorbed in organisms, with significant metabolic pathways leading to various metabolites that retain some fungicidal properties .

The synthesis of Metrafenone typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzophenone backbone through Friedel-Crafts acylation.
  • Bromination at specific positions on the aromatic ring.
  • Methylation using methylating agents to introduce methoxy groups.

These steps are carried out under controlled conditions to ensure high purity and yield .

Metrafenone is primarily used in agriculture as a fungicide to protect crops from fungal infections. Its applications include:

  • Control of powdery mildew in grapes, cucumbers, and wheat.
  • Use in formulations that combine it with other active ingredients for enhanced efficacy.
  • Foliar applications as part of integrated pest management strategies .

Metrafenone shares structural similarities with other fungicides within the benzophenone class. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
FludioxonilBenzophenone derivativeBroad-spectrum activity against fungi
TrifloxystrobinStrobilurin familySystemic action and high efficacy
PyraclostrobinStrobilurin familyProtectant with curative properties

Uniqueness of Metrafenone

Metrafenone's unique combination of bromine substitution and multiple methoxy groups enhances its effectiveness against specific fungal pathogens while providing a distinct mechanism of action compared to other fungicides. Its ability to degrade photochemically further differentiates it from more stable counterparts like Fludioxonil and Trifloxystrobin, which may persist longer in the environment .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

408.0572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S04CWW41HM

GHS Hazard Statements

Aggregated GHS information provided by 331 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (99.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.52%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

220899-03-6

Wikipedia

Metrafenone

Use Classification

Agrochemicals -> Fungicides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1: Kunova A, Pizzatti C, Bonaldi M, Cortesi P. Metrafenone resistance in a population of Erysiphe necator in northern Italy. Pest Manag Sci. 2016 Feb;72(2):398-404. doi: 10.1002/ps.4060. Epub 2015 Jul 14. PubMed PMID: 26079510; PubMed Central PMCID: PMC5034827.
2: Li J, Li Y, Xu D, Zhang J, Wang Y, Luo C. Determination of metrafenone in vegetables by matrix solid-phase dispersion and HPLC-UV method. Food Chem. 2017 Jan 1;214:77-81. doi: 10.1016/j.foodchem.2016.07.061. Epub 2016 Jul 11. PubMed PMID: 27507450.
3: López-Fernández O, Pose-Juan E, Yáñez R, Rial-Otero R, Simal-Gándara J. Modelling the isothermal degradation kinetics of metrafenone and mepanipyrim in a grape juice analog. Food Res Int. 2018 Jun;108:339-346. doi: 10.1016/j.foodres.2018.03.058. Epub 2018 Mar 24. PubMed PMID: 29735065.
4: Wang S, Liu Y, Sun H. Determination of metrafenone in bitter gourd and soil by GC with ECD. Food Chem. 2016 Apr 1;196:170-3. doi: 10.1016/j.foodchem.2015.09.019. Epub 2015 Sep 8. PubMed PMID: 26593479.
5: Opalski KS, Tresch S, Kogel KH, Grossmann K, Köhle H, Hückelhoven R. Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide. Pest Manag Sci. 2006 May;62(5):393-401. PubMed PMID: 16602071.
6: Briz-Cid N, Figueiredo-González M, Rial-Otero R, Cancho-Grande B, Simal-Gándara J. Effect of two anti-fungal treatments (metrafenone and boscalid plus kresoxim-methyl) applied to vines on the color and phenol profile of different red wines. Molecules. 2014 Jun 16;19(6):8093-111. doi: 10.3390/molecules19068093. PubMed PMID: 24936710; PubMed Central PMCID: PMC6270733.
7: Noguerol-Pato R, Sieiro-Sampedro T, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Effect on the aroma profile of Graciano and Tempranillo red wines of the application of two antifungal treatments onto vines. Molecules. 2014 Aug 13;19(8):12173-93. doi: 10.3390/molecules190812173. Erratum in: Molecules. 2014;19(11):17422-3. Sieiro-Sampredro, Thais [Corrected to Sieiro-Sampedro, Thais]. PubMed PMID: 25123185; PubMed Central PMCID: PMC6271956.
8: Wang X, Glawe DA, Kramer E, Weller D, Okubara PA. Biological Control of Botrytis cinerea: Interactions with Native Vineyard Yeasts from Washington State. Phytopathology. 2018 Jun;108(6):691-701. doi: 10.1094/PHYTO-09-17-0306-R. Epub 2018 Apr 26. PubMed PMID: 29334476.
9: Feng X, Nita M, Baudoin AB. Evaluation of Quinoxyfen Resistance of Erysiphe necator (Grape Powdery Mildew) in a Single Virginia Vineyard. Plant Dis. 2018 Dec;102(12):2586-2591. doi: 10.1094/PDIS-11-17-1822-RE. Epub 2018 Oct 11. PubMed PMID: 30307835.
10: Martínez G, Morales A, Maestro A, Cermeño S, Oliva J, Barba A. Determination of Nine Fungicides in Grape and Wine Using QuEChERS Extraction and LC/MS/MS Analysis. J AOAC Int. 2015 Nov-Dec;98(6):1745-51. doi: 10.5740/jaoacint.14-216. Epub 2015 Sep 22. PubMed PMID: 26400110.
11: Leroux P, Gredt M, Remuson F, Micoud A, Walker AS. Fungicide resistance status in French populations of the wheat eyespot fungi Oculimacula acuformis and Oculimacula yallundae. Pest Manag Sci. 2013 Jan;69(1):15-26. doi: 10.1002/ps.3408. Epub 2012 Oct 16. Review. PubMed PMID: 23073993.
12: Cermeño S, Martínez G, Oliva J, Cámara MA, Barba A. Influence of the presence of ethanol on in vitro bioavailability of fungicide residues. Food Chem Toxicol. 2016 Jul;93:1-4. doi: 10.1016/j.fct.2016.04.016. Epub 2016 Apr 22. PubMed PMID: 27112541.
13: Noguerol-Pato R, Torrado-Agrasar A, González-Barreiro C, Cancho-Grande B, Simal-Gándara J. Influence of new generation fungicides on Saccharomyces cerevisiae growth, grape must fermentation and aroma biosynthesis. Food Chem. 2014 Mar 1;146:234-41. doi: 10.1016/j.foodchem.2013.09.058. Epub 2013 Sep 19. PubMed PMID: 24176337.
14: Regueiro J, Olguín N, Simal-Gándara J, Suñol C. Toxicity evaluation of new agricultural fungicides in primary cultured cortical neurons. Environ Res. 2015 Jul;140:37-44. doi: 10.1016/j.envres.2015.03.013. Epub 2015 Mar 29. PubMed PMID: 25825129.
15: Noguerol-Pato R, Fernández-Cruz T, Sieiro-Sampedro T, González-Barreiro C, Cancho-Grande B, Cilla-García DA, García-Pastor M, Martínez-Soria MT, Sanz-Asensio J, Simal-Gándara J. Dissipation of Fungicide Residues during Winemaking and Their Effects on Fermentation and the Volatile Composition of Wines. J Agric Food Chem. 2016 Feb 17;64(6):1344-54. doi: 10.1021/acs.jafc.5b05187. Epub 2016 Feb 3. PubMed PMID: 26808836.
16: Schmitt MR, Carzaniga R, Cotter HV, O'Connell R, Hollomon D. Microscopy reveals disease control through novel effects on fungal development: a case study with an early-generation benzophenone fungicide. Pest Manag Sci. 2006 May;62(5):383-92. PubMed PMID: 16602068.

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